molecular formula C7H11ClO2 B2591052 2-Chloro-1-(5-methyloxolan-2-yl)ethanone CAS No. 1500413-70-6

2-Chloro-1-(5-methyloxolan-2-yl)ethanone

Cat. No. B2591052
CAS RN: 1500413-70-6
M. Wt: 162.61
InChI Key: ZXENPEOEDBIXTO-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methyloxolan-2-yl)ethanone is an organic compound that is commonly known as Meldrum's acid. It is a versatile reagent that is widely used in organic chemistry for the synthesis of various compounds. Meldrum's acid is also used in scientific research for its unique properties and mechanism of action.

Scientific Research Applications

Corrosion Inhibition

2-Chloro-1-(5-methyloxolan-2-yl)ethanone, due to its structural similarity to compounds with oxygen and nitrogen atoms, as well as benzene and triazole rings, could potentially act as a corrosion inhibitor. Studies on similar molecules have shown high efficiency in inhibiting corrosion on mild steel surfaces in corrosive environments, such as hydrochloric acid, by forming a protective layer on the metal surface. These corrosion inhibitors are characterized using techniques like weight loss measurements, scanning electron microscopy, and quantum chemical calculations to determine their effectiveness and the mechanisms behind their protective action (Jawad et al., 2020).

Heme Oxygenase-1 Inhibitors

The structural flexibility of this compound allows it to potentially bind to the heme oxygenase-1 (HO-1) enzyme's active site, inhibiting its action. This inhibition could be beneficial in understanding HO-1's role in various physiological and pathological processes. By targeting the distal heme pocket of HO-1, similar compounds have demonstrated the potential to modulate the enzyme's activity, which could have therapeutic implications in diseases where HO-1 plays a critical role (Rahman et al., 2008).

Organic Synthesis and Catalysis

Compounds like this compound can be utilized in the synthesis of novel organic compounds and catalysts. Their unique structures serve as building blocks for creating complex molecules with potential applications in medicinal chemistry and material science. Research has explored their roles in forming heterocyclic compounds, demonstrating their versatility in organic synthesis processes (Halim & Ibrahim, 2017).

Environmental Science

In environmental science, molecules structurally related to this compound have been studied for their role in bioremediation processes, such as the detoxification of soil and water contaminants. These compounds can undergo various chemical transformations in the environment, leading to the formation of less harmful substances. Their degradation pathways and products provide insights into environmental detoxification mechanisms and the development of more effective bioremediation strategies (Aga et al., 1996).

Material Science

In material science, derivatives of this compound can contribute to the development of new materials with desirable properties, such as enhanced thermal stability, electrical conductivity, or specific optical characteristics. These materials find applications in various fields, including electronics, photonics, and renewable energy technologies. Studies on similar compounds have focused on their potential as ligands in metal-organic frameworks or as components in electronic devices, showcasing their multifaceted utility in material science (Sun et al., 2007).

properties

IUPAC Name

2-chloro-1-(5-methyloxolan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENPEOEDBIXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1500413-70-6
Record name 2-chloro-1-(5-methyloxolan-2-yl)ethan-1-one
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